molecular formula C14H15NO2 B177725 Ethyl 2,4-dimethylquinoline-3-carboxylate CAS No. 104785-54-8

Ethyl 2,4-dimethylquinoline-3-carboxylate

Cat. No.: B177725
CAS No.: 104785-54-8
M. Wt: 229.27 g/mol
InChI Key: ASEYONPNBCGPAZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse pharmacological activities. Quinoline derivatives are widely studied due to their applications in medicinal and industrial chemistry. This compound, in particular, has garnered attention for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethylquinoline-3-carboxylate can be synthesized through the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically catalyzed by a catalytic amount of PEG-supported sulfonic acid and can be performed at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Friedlaender condensation reaction to achieve higher yields and purity. This may include the use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 2,4-dimethylquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2,4-dimethylquinoline-3-carboxylate (EDQC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

EDQC has the chemical formula C14H15NO2C_{14}H_{15}NO_2 and is characterized by a quinoline backbone with two methyl groups at the 2 and 4 positions and an ethyl ester at the carboxylic acid position. Its structure contributes to its biological properties, which include interaction with various molecular targets.

Antimicrobial Activity

EDQC exhibits notable antimicrobial properties , making it a candidate for further exploration in infectious disease management. Research indicates that compounds within the quinoline family often demonstrate activity against a range of bacterial strains.

  • Mechanism of Action : The antimicrobial activity of EDQC is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. This leads to cell lysis and death .

Anticancer Activity

The anticancer potential of EDQC has been evaluated using various human cancer cell lines. Studies have shown promising results:

  • Cell Lines Tested : Notable cell lines include A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer).
  • In Vitro Results : The MTT assay demonstrated that EDQC significantly inhibited cell proliferation, with IC50 values indicating effective cytotoxicity. For example, certain derivatives of quinoline-3-carboxylates showed IC50 values as low as 1.38 µM against HT29 cells, suggesting higher potency than traditional chemotherapeutics like cisplatin .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A recent study synthesized a series of quinoline derivatives, including EDQC, assessing their antitumor activities. The results indicated that modifications on the quinoline structure could enhance efficacy against specific cancer types .
    • Table 1: IC50 Values of Quinoline Derivatives
      CompoundCell LineIC50 (µM)
      EDQCA5491.53
      EDQCHT290.77
      CisplatinHT292.36
  • Synthesis and Biological Evaluation :
    • Another study focused on synthesizing novel quinoline-thiosemicarbazide hybrids incorporating EDQC. These hybrids exhibited enhanced biological activities, demonstrating the potential for structural modifications to improve therapeutic efficacy .

Properties

IUPAC Name

ethyl 2,4-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYONPNBCGPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368836
Record name ethyl 2,4-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104785-54-8
Record name ethyl 2,4-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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